molecular formula C3H4N2O B13945557 2-(Hydroxyimino)propanenitrile CAS No. 37101-10-3

2-(Hydroxyimino)propanenitrile

Cat. No.: B13945557
CAS No.: 37101-10-3
M. Wt: 84.08 g/mol
InChI Key: LVKGJWJXYHLYQP-UHFFFAOYSA-N
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Description

2-(HYDROXYIMINO)-PROPANENITRILE is an organic compound that belongs to the class of oximes It is characterized by the presence of both a nitrile group and a hydroxyimino group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(HYDROXYIMINO)-PROPANENITRILE involves the reaction of acetone oxime with cyanogen bromide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:

CH3C(=NOH)CH3+BrCNCH3C(=NOH)CN+HBr\text{CH}_3\text{C}(=NOH)\text{CH}_3 + \text{BrCN} \rightarrow \text{CH}_3\text{C}(=NOH)\text{CN} + \text{HBr} CH3​C(=NOH)CH3​+BrCN→CH3​C(=NOH)CN+HBr

Another method involves the use of nitromethane as a nitrogen donor in the presence of a copper(II) catalyst and dioxygen as an oxidant . This method is efficient and allows for the synthesis of various substituted oximes.

Industrial Production Methods

Industrial production of 2-(HYDROXYIMINO)-PROPANENITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYIMINO)-PROPANENITRILE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(HYDROXYIMINO)-PROPANENITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(HYDROXYIMINO)-PROPANENITRILE involves its reactivity with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic attack. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    2-(HYDROXYIMINO)-2-PHENYLACETONITRILE: Similar structure but with a phenyl group instead of a methyl group.

    ETHYL CYANOHYDROXYIMINOACETATE: Contains an ester group in addition to the nitrile and hydroxyimino groups.

Uniqueness

2-(HYDROXYIMINO)-PROPANENITRILE is unique due to its simple structure and the presence of both nitrile and hydroxyimino groups, which confer distinct reactivity and versatility in chemical synthesis

Properties

CAS No.

37101-10-3

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

2-hydroxyiminopropanenitrile

InChI

InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3

InChI Key

LVKGJWJXYHLYQP-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C#N

Origin of Product

United States

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